molecular formula C15H17NO3 B2670557 8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 443321-74-2

8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B2670557
CAS No.: 443321-74-2
M. Wt: 259.305
InChI Key: HFNRQHVXNSKOKA-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₅H₁₇NO₃ Average Mass: 259.305 g/mol Structure: The compound features a tricyclic pyrrolo[3,2,1-ij]quinoline core with a 1,2-dione moiety. Substituents include a methoxy group at position 8 and three methyl groups at positions 4, 4, and 4. The dihydro-4H configuration contributes to its rigid, planar structure, which is critical for interactions with biological targets .

Synthesis: Synthesized via condensation of tetrahydroquinoline derivatives with oxalyl chloride, followed by functionalization steps such as iodination or esterification . Key intermediates include hydrazinocarbothioamides and thiosemicarbazones, generated through reactions with thiosemicarbazide .

Properties

IUPAC Name

6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-8-7-15(2,3)16-12-10(8)5-9(19-4)6-11(12)13(17)14(16)18/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNRQHVXNSKOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325471
Record name 6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820851
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

443321-74-2
Record name 6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the cyclization of substituted quinolines. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . Another approach involves the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate, selectively targeting the C1=O carbonyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Scientific Research Applications

Anticoagulant Activity

Recent studies have highlighted the potential of 8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione as an anticoagulant. Research indicates that derivatives of this compound can selectively inhibit coagulation factors such as Xa and XIa. For instance:

  • In vitro studies demonstrated that certain derivatives exhibited significant inhibitory effects on factor Xa with IC50 values around 1 μM .
  • The introduction of rhodanine fragments into the molecule enhances its anticoagulant properties by improving its interaction with target proteins involved in the coagulation cascade .

Synthesis of Derivatives

The synthesis of various derivatives of this compound has been explored to optimize its pharmacological profile. Modifications at positions 2, 4, and 6 of the pyrroloquinoline structure have resulted in compounds with enhanced biological activity .

Case Study 1: Hybrid Molecules

A study focused on creating hybrid molecules by combining the pyrroloquinoline structure with other pharmacophores like rhodanines. These hybrids displayed improved anticoagulant activity compared to their non-hybrid counterparts. The research involved extensive docking studies to predict binding affinities and interactions with target enzymes .

Case Study 2: Structure-Activity Relationship (SAR)

Another significant research effort investigated the structure-activity relationship (SAR) of various derivatives. By systematically altering substituents on the pyrroloquinoline backbone, researchers identified key modifications that enhance potency and selectivity against specific coagulation factors .

Mechanism of Action

The mechanism of action of 8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to its ability to inhibit blood coagulation factors Xa and XIa . The compound’s structure allows it to bind to these enzymes, thereby preventing the formation of blood clots.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features
8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[...]-1,2-dione (Target) 8-OCH₃; 4,4,6-CH₃ C₁₅H₁₇NO₃ 259.305 Balanced hydrophobicity; moderate inhibition of Xa/XIa
8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[...]-1,2-dione 8-OCH₂CH₃; 4,4,6-CH₃ C₁₆H₁₉NO₃ 273.332 Increased lipophilicity; slightly reduced activity vs. methoxy analog
6-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[...]-1,2-dione 6-(4-Cl-C₆H₄); 4,4-CH₃ C₂₀H₁₉ClNO₂ 340.1097 Enhanced steric bulk; higher Xa inhibition but lower solubility
(Z)-5-(8-Iodo-4,4,6-trimethyl-...-ylidene)-2-thioxothiazolidin-4-one 8-I; thiazolidinone hybrid C₁₇H₁₆IN₃O₂S₂ 485.37 Dual Xa/XIa inhibition (IC₅₀ ~1 µM); improved binding due to iodine
Methyl 2-(4-oxo-2-thioxothiazolidin-5-ylidene)acetate hybrids Thiazole-linked hybrids Varies ~350–400 Dual inhibitors with IC₅₀ values <1 µM; optimized pharmacokinetics

Key Research Findings

Substituent Effects :

  • Position 8 : Methoxy > Ethoxy > Halogens (I > Br) in Xa inhibition due to size and electronegativity .
  • Position 6 : Aryl substituents (e.g., phenyl) enhance activity but reduce solubility; methyl groups improve metabolic stability .

Hybrid Molecules :

  • Thiazole and rhodanine hybrids exhibit dual inhibition (Xa/XIa) with low thrombin off-target activity, reducing bleeding risks .
  • Example : Methyl 2-(2-(2-(4,4,6-trimethyl-2-oxo-...)hydrazinyl)-4-oxothiazol-5-ylidene)acetates show IC₅₀ = 0.3 µM (Xa) and 0.4 µM (XIa) .

Docking Studies :

  • Methoxy and iodo groups at position 8 form hydrogen bonds with Tyr99 (Xa) and Glu236 (XIa), critical for inhibition .
  • Thiazole rings in hybrids interact with hydrophobic pockets (e.g., S4 subsite of Xa) .

Biological Activity

8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₇NO₃
  • Molecular Weight : 259.31 g/mol
  • CAS Number : 443321-74-2
  • MDL Number : MFCD03267562

Anticoagulant Properties

Research indicates that derivatives of this compound exhibit inhibitory activity against blood-coagulation factors such as Xa and XIa. These findings suggest its potential use as an anticoagulant agent. In vitro studies have shown that certain derivatives can achieve IC50 values around 1 μM for factor Xa inhibition .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies have indicated that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant activity is believed to stem from the presence of the pyrroloquinoline structure that facilitates electron donation .

Cytotoxic Effects

Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may induce apoptosis in certain cancer cells through the activation of intrinsic apoptotic pathways. The mechanism appears to involve mitochondrial dysfunction and the subsequent release of cytochrome c into the cytosol .

Case Studies

StudyObjectiveFindings
Evaluate anticoagulant activityFound effective inhibition of factors Xa and XIa with IC50 values around 1 μM.
Assess antioxidant capacityDemonstrated significant free radical scavenging ability.
Investigate cytotoxicityInduced apoptosis in cancer cell lines through mitochondrial pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in coagulation and cellular stress responses. Its structure allows for interaction with key enzymes and receptors that modulate these processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione?

  • Methodology : The compound can be synthesized via a modified Stolle reaction. Key steps include reacting hydrochlorides of substituted hydroquinolines with oxalyl chloride under Lewis acid-free conditions, followed by cyclization. Optimal conditions involve THF as a solvent and controlled temperature (-2 to -3°C) during m-chloroperbenzoic acid addition for selective oxidation . For dihydro derivatives, a one-pot approach using 1,2,3,4-tetrahydroquinoline and oxalyl chloride in toluene under reflux achieves cyclization, with subsequent NaOH treatment to isolate the product .

Q. How can the structure of this compound and its derivatives be confirmed?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR spectroscopy to identify carbonyl (C=O) and NH/OH stretches.
  • 1H and 13C NMR to resolve methyl, methoxy, and dihydroquinoline ring protons. For example, methyl groups at positions 4,4,6 show distinct singlet peaks in 1H NMR .
  • X-ray crystallography for absolute configuration confirmation, as demonstrated in related pyrroloquinoline derivatives .

Q. What are the standard protocols for evaluating the biological activity of this compound?

  • Methodology : Screen for cytotoxicity (e.g., anti-leukemic activity) using MTT assays on cancer cell lines. For anticoagulant activity, measure inhibition of blood coagulation factors (e.g., FXa, FXIa) via chromogenic substrate assays. Hydrazine reduction of the C1=O group followed by condensation with aldehydes can generate derivatives for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the electronic nature of substituents influence oxidative transformations of this compound?

  • Methodology : Oxidation with m-chloroperbenzoic acid in THF at controlled temperatures (-2–3°C) produces oxazinoquinolinediones. Electron-donating groups (e.g., methoxy) stabilize intermediates, favoring recyclization over rearrangement. Contrastingly, electron-withdrawing substituents (e.g., halogens) may alter regioselectivity. Monitor reaction progress via HPLC and characterize products using HRMS and 2D NMR .

Q. What strategies resolve contradictions in oxidation pathway outcomes reported in literature?

  • Methodology : Divergent products (e.g., [1,3]oxazino vs. [1,4]oxazino isomers) arise from reaction conditions (e.g., acid strength, temperature). To reconcile

  • Compare activation energies using DFT calculations.
  • Validate mechanisms via isotopic labeling (e.g., 18O tracing in peracid reactions).
  • Reproduce experiments under strictly controlled conditions (e.g., anhydrous THF, inert atmosphere) .

Q. How can computational modeling guide the design of dual FXa/FXIa inhibitors based on this scaffold?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to identify binding poses in FXa/FXIa active sites. Prioritize hybrid derivatives with thiazolidinone or spirooxindole moieties, which enhance hydrogen bonding and hydrophobic interactions. Validate predictions via in vitro inhibitory assays (IC50 measurements) and correlate with steric/electronic parameters (e.g., logP, polar surface area) .

Q. What synthetic approaches enable the construction of spiro-fused derivatives from this compound?

  • Methodology : Utilize three-component reactions with aryl cyanomethyl ketones and malononitrile in ethanol under acid catalysis (e.g., p-TsOH). The reaction proceeds via Knoevenagel condensation and cyclization, yielding spiro[4H-pyran-3,3′-oxindoles]. Optimize yields by varying substituents on the ketone and adjusting reaction time/temperature .

Q. How does selective reduction of the 1,2-dione moiety impact pharmacological activity?

  • Methodology : Reduce the C1=O group selectively using aqueous hydrazine hydrate to form 4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones. Subsequent condensation with aldehydes introduces arylidene or alkylidene groups at position 1. Compare anticoagulant activity of reduced vs. oxidized derivatives to assess the role of the dione moiety in factor binding .

Notes

  • Avoid commercial synthesis protocols; focus on peer-reviewed methods.
  • Contradictions in oxidation pathways highlight the need for mechanistic studies .
  • Biological evaluations should prioritize enzyme assays over cell-based screens for anticoagulant research .

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